molecular formula C10H11BrO2 B2420796 7-(Bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine CAS No. 581065-78-3

7-(Bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine

Cat. No.: B2420796
CAS No.: 581065-78-3
M. Wt: 243.1
InChI Key: XZLJUDLHLNDJQG-UHFFFAOYSA-N
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Description

7-(Bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine is an organic compound that belongs to the class of benzodioxepines. This compound features a bromomethyl group attached to the 7th position of the benzodioxepine ring system. Benzodioxepines are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(Bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine typically involves the bromination of a precursor compound. One common method is the bromination of 3,4-dihydro-2H-1,5-benzodioxepine using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions . This reaction selectively introduces a bromomethyl group at the 7th position of the benzodioxepine ring.

Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process, allowing for better control over reaction conditions and product quality .

Mechanism of Action

Properties

IUPAC Name

7-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO2/c11-7-8-2-3-9-10(6-8)13-5-1-4-12-9/h2-3,6H,1,4-5,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZLJUDLHLNDJQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=C(C=C2)CBr)OC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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